

TDZD-8 GSK3 β inhibition mechanism of action

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Compound Focus: Tdzd-8

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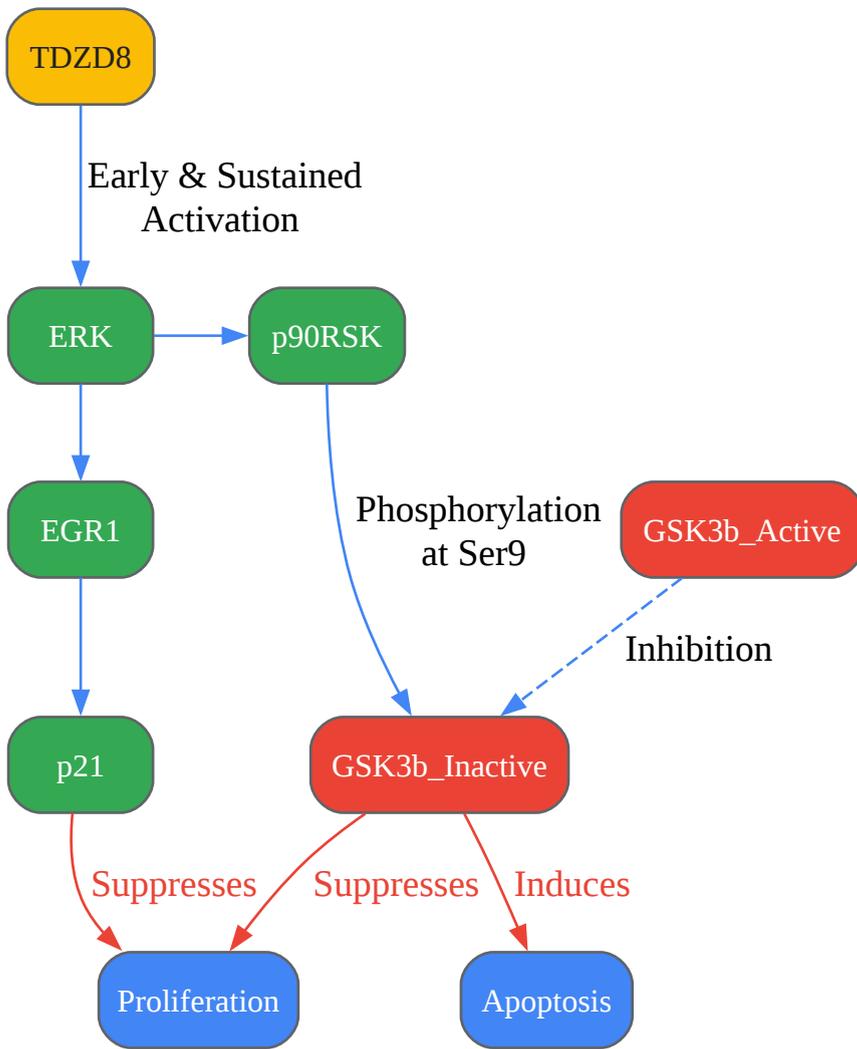
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Molecular Mechanism of Action

TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) belongs to the thiadiazolidinone family and was one of the first compounds described as a **non-ATP competitive inhibitor** of GSK3 β [1] [2] [3]. This is a key differentiator from many other kinase inhibitors.

- **Allosteric Inhibition:** Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding site, **TDZD-8** is believed to bind to an allosteric site [4] [3]. This mechanism offers a potential for greater selectivity and fewer off-target effects [4].
- **Indirect Inactivation via Phosphorylation:** A critical aspect of **TDZD-8**'s mechanism is that it induces the **phosphorylation of GSK3 β at serine 9 (Ser9)** [1] [5] [6]. Phosphorylation at this site inactivates GSK3 β . This is often achieved through the sustained activation of other kinases, such as p90RSK, which is itself a downstream target of ERK [1].

The following diagram illustrates the key signaling pathways through which **TDZD-8** exerts its effects, particularly in glioblastoma cells.



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TDZD-8 inhibits GSK3β via ERK/p90RSK signaling and induces cell cycle arrest and apoptosis.

Therapeutic Effects & Experimental Evidence

TDZD-8 has demonstrated efficacy in numerous preclinical models. Its effects are primarily mediated through the inhibition of GSK3β, leading to reduced inflammation and suppression of multiple forms of programmed cell death.

Disease Model	Observed Effects of TDZD-8	Key Findings & Mechanisms
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| **Glioblastoma** [1] [2] | - Reduced tumor volume by ~84% in mice.

- Increased survival from **30 to 40 days**.
- Inhibited cancer stem cell self-renewal. | - **Proliferation** ↓ (reduced PCNA/BrdU).
- **Apoptosis** ↑ (increased caspase-3).
- Activated ERK/p90RSK pathway. | | **Acute Liver Failure** [6] | - Improved liver function and tissue damage.
- Reduced hepatocyte death. | - Suppressed **PANoptosis** (apoptosis, pyroptosis, necroptosis).
- Modulated **TRAF6/HDAC3/TAK1** pathway. | | **Neonatal Hypoxic-Ischemic Brain Injury** [5] | - Reduced brain infarct volume.
- Improved neurobehavioral outcomes. | - **Antiapoptotic** (reduced cleaved caspase-3).
- Reduced reactive astrogliosis.
- Increased p-Akt and p-GSK3β (Ser9). | | **Neurodegenerative Diseases** (General) [7] [3] | - Proposed to reduce tau hyperphosphorylation.
- Potential to ameliorate synaptic deficits. | - Inhibition of GSK3β is a key therapeutic strategy for Alzheimer's and Parkinson's diseases. |

Quantitative Data from Key Studies

The table below consolidates key quantitative results from experimental models, providing a clear overview of **TDZD-8**'s efficacy.

Parameter	Glioblastoma Model [1] [2]	Neonatal HI Brain Injury [5]	Acute Liver Failure (in vitro) [6]
Dosage	5 mg/kg (in vivo), 20 μM (in vitro)	5 mg/kg	2 mg/kg (in vivo), 20 μM (in vitro)

| **Proliferation/Cell Death** | - ~84% tumor volume reduction

- Significant ↓ BrdU/PCNA | - Significant ↓ infarct volume | - Significant ↓ TUNEL-positive cells
- ↓ Cleaved caspase-3 | | **Apoptosis Markers** | Significant ↑ active caspase-3 | Reversed HI-induced ↑ in cleaved caspase-3 | Suppressed apoptosis, pyroptosis, and necroptosis proteins | | **Pathway Modulation** | ↑ p-ERK, ↑ p-GSK3β (Ser9) | ↑ p-Akt, ↑ p-GSK3β (Ser9) | Altered TRAF6, HDAC3, and TAK1 protein levels |

Experimental Protocol Summary

For researchers looking to replicate these studies, here is a summary of common experimental methodologies using **TDZD-8**.

- **In Vivo Administration (Mouse Models):**

- **Dosage:** A common and effective dose used across multiple studies is **5 mg/kg** [1] [5].
- **Route:** Administered via **intraperitoneal (i.p.) injection**.
- **Vehicle:** Often dissolved in a solution containing **5% DMSO and 5% Tween-80 in 0.9% saline** [5].
- **Timing:** Can be administered prophylactically (e.g., 20 minutes before injury [5]) or therapeutically (e.g., 1 or 6 days after tumor implantation [1]).

- **In Vitro Cell Culture:**

- **Dosage:** A standard concentration used in various cell lines (glioblastoma, hepatocytes) is **20 μM** [1] [6].
- **Treatment Duration:** Effects on proliferation and apoptosis are typically measured after **24 to 48 hours** of treatment [1].

- **Key Mechanistic Assays:**

- **Western Blotting:** Used to detect phosphorylation/activation of key proteins like **p-ERK, p-GSK3β (Ser9), p90RSK, and cleaved caspase-3** [1] [5] [6].
- **Immunohistochemistry/Immunofluorescence:** Employed to visualize and quantify markers of proliferation (**PCNA**), apoptosis (**cleaved caspase-3**), and cell type-specific markers in tissue sections [1] [2] [6].
- **Functional Assays:** **BrdU incorporation** for proliferation, **TUNEL staining** for apoptosis, and **neurosphere formation** assays for evaluating cancer stem cell self-renewal [1] [2].

Research Implications & Future Directions

TDZD-8 serves as a valuable proof-of-concept tool compound. Its primary mechanism involves allosteric inhibition and Ser9 phosphorylation of GSK3β, impacting multiple downstream pathways [1] [3]. However, like many early-stage inhibitors, its **selectivity and drug-like properties may require optimization** for clinical translation [4].

Future research should focus on:

- **Structural Studies:** Obtaining X-ray structures of GSK3 β in complex with allosteric inhibitors like **TDZD-8** to guide rational drug design [4].
- **Novel Inhibitors:** Employing modern methods like **machine learning and molecular simulations** to identify new chemical scaffolds with improved selectivity and safety profiles [7].
- **Combination Therapies:** Exploring the potential of GSK3 β inhibition to overcome drug resistance in cancers like lung cancer and glioblastoma [8] [9].

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